molecular formula C7H9ClN2O B13932248 (1-(4-Chloro-1H-pyrazol-1-yl)cyclopropyl)methanol

(1-(4-Chloro-1H-pyrazol-1-yl)cyclopropyl)methanol

Katalognummer: B13932248
Molekulargewicht: 172.61 g/mol
InChI-Schlüssel: XLUYVBKNAWVFBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-(4-Chloro-1H-pyrazol-1-yl)cyclopropyl)methanol: is a chemical compound with the molecular formula C7H9ClN2O and a molecular weight of 172.61 g/mol It features a cyclopropyl group attached to a pyrazole ring, which is further substituted with a chlorine atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Chloro-1H-pyrazol-1-yl)cyclopropyl)methanol typically involves the reaction of cyclopropylmethanol with 4-chloro-1H-pyrazole under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Chemistry: (1-(4-Chloro-1H-pyrazol-1-yl)cyclopropyl)methanol is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure makes it valuable in the development of new chemical entities .

Biology: In biological research, this compound can be used to study the effects of pyrazole derivatives on various biological pathways. It may serve as a lead compound in the development of new pharmaceuticals .

Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of drugs targeting specific enzymes or receptors. Its pyrazole moiety is known for its pharmacological activity .

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals .

Wirkmechanismus

The mechanism of action of (1-(4-Chloro-1H-pyrazol-1-yl)cyclopropyl)methanol involves its interaction with specific molecular targets such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions with target proteins, modulating their activity. This compound may inhibit or activate specific pathways depending on its binding affinity and the nature of the target .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: (1-(4-Chloro-1H-pyrazol-1-yl)cyclopropyl)methanol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the cyclopropyl group adds to its structural complexity and potential for diverse applications .

Eigenschaften

Molekularformel

C7H9ClN2O

Molekulargewicht

172.61 g/mol

IUPAC-Name

[1-(4-chloropyrazol-1-yl)cyclopropyl]methanol

InChI

InChI=1S/C7H9ClN2O/c8-6-3-9-10(4-6)7(5-11)1-2-7/h3-4,11H,1-2,5H2

InChI-Schlüssel

XLUYVBKNAWVFBJ-UHFFFAOYSA-N

Kanonische SMILES

C1CC1(CO)N2C=C(C=N2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.